Home > Products > Screening Compounds P87927 > 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide -

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Catalog Number: EVT-4200420
CAS Number:
Molecular Formula: C16H11BrFN3O2S
Molecular Weight: 408.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol
    • This could be achieved by reacting 4-bromobenzohydrazide with carbon disulfide (CS2) in the presence of a base like potassium hydroxide (KOH) in ethanol. [, , , , ]
  • Step 2: Synthesis of 2-chloro-N-(2-fluorophenyl)acetamide
    • This can be achieved by reacting 2-fluoroaniline with chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent like dichloromethane. [, ]
  • Step 3: Coupling reaction
    • Finally, the target compound could be synthesized by reacting 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(2-fluorophenyl)acetamide in the presence of a base like potassium carbonate in a suitable solvent like acetone. [, ]
Applications
  • Antibacterial activity: Several studies have shown that 1,3,4-oxadiazole derivatives possess potent antibacterial activity against various gram-positive and gram-negative bacteria. [, , , , , , , ]
  • Antifungal activity: Some 1,3,4-oxadiazole derivatives have also been reported to possess antifungal activity against different fungal strains. [, , , , ]
  • Anticancer activity: Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents due to their ability to inhibit tumor cell growth. [, , , , , ]
  • Anti-inflammatory activity: Some 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory activity in various experimental models. []
  • Antidepressant activity: Certain 1,3,4-oxadiazole derivatives have demonstrated antidepressant activity in animal models, potentially by interacting with serotonin receptors. []

2-[(5-Aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides

Compound Description: This series encompasses multiple derivatives where the aryl group at the 5-position of the 1,3,4-oxadiazole ring varies. These compounds were synthesized and evaluated for their antibacterial activity. []

Relevance: This compound class shares the core structure of a 1,3,4-oxadiazole ring connected to a thioacetamide moiety with 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide. The primary difference lies in the substitution pattern on the acetamide nitrogen, with a 2-phenyl-1,8-naphthyridin-3-yl group replacing the 2-fluorophenyl group in the target compound. []

2-[Substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives

Compound Description: This series consists of various derivatives where different substituents are present on the 1H-benzo[d]imidazole ring. These compounds were also synthesized and assessed for their antibacterial properties. []

Relevance: While this compound class shares the thioacetamide linker with 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide and the previous series, it differs significantly in the heterocyclic core. Instead of a 1,3,4-oxadiazole, these compounds feature a 1H-benzo[d]imidazole ring linked to the thioacetamide group. The acetamide nitrogen substituent remains the same as the previous series (2-phenyl-1,8-naphthyridin-3-yl), distinct from the target compound. []

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Hybrids

Compound Description: This series involves molecular hybrids combining structural features of N-(1-benzylpiperidin-4-yl)acetamide and 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide. These compounds were designed and synthesized to target multiple aspects of Alzheimer's disease. []

N-(5Bromo-2-(5-phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide

Compound Description: This specific compound incorporates both naphtho-furan and 1,3,4-oxadiazole moieties within its structure. It was synthesized and evaluated for its antimicrobial activity. []

N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide

Compound Description: This compound is structurally analogous to the previous one, with a nitro group replacing the bromine on the naphtho-furan moiety. It was also synthesized and assessed for its antimicrobial activity. []

Relevance: Similar to the previous compound, this derivative shares the 5-phenyl-1,3,4-oxadiazol-2-yl group with 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide but differs in the linker and the substituent on the acetamide nitrogen. []

N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides Derivatives

Compound Description: This series comprises pyridine derivatives designed as potential agents for combating Alzheimer's disease, characterized by their inhibitory effects against various enzymes. []

3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile (I)

Compound Description: This compound is a heterocyclic 1,3,4-oxadiazole derivative with a methoxyphenyl ring and a benzonitrile group. []

Relevance: While this compound features the 1,3,4-oxadiazole core found in 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide, it lacks the thioacetamide linker and exhibits a distinct substitution pattern. []

N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (II)

Compound Description: Similar to the previous compound, this heterocyclic 1,3,4-oxadiazole derivative possesses a chlorophenyl ring and an acetamide group. []

Relevance: Like compound (I), this derivative lacks the thioacetamide linker present in 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide and exhibits a different substitution pattern, despite sharing the 1,3,4-oxadiazole core. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

Compound Description: This series encompasses a range of derivatives incorporating a (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone core, explored for their anticancer and antimicrobial properties. []

Relevance: These derivatives share the 1,3,4-oxadiazole ring with 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide but differ significantly in the overall structure. Notably, they lack the thioacetamide linker and incorporate an indolizine moiety fused to the oxadiazole ring. []

Compound Description: This series comprises various N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide, investigated for their antimicrobial and hemolytic activities. []

Relevance: These derivatives are closely related to 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide, sharing the core structure of a 1,3,4-oxadiazole ring linked to a thioacetamide moiety. The primary difference lies in the halogen substituent at the para position of the phenyl ring attached to the oxadiazole, with a chlorine atom instead of bromine. []

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4)

Compound Description: This compound, synthesized through the S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione, incorporates both 1,3,4-oxadiazole and pyrazine moieties. []

2-{[5-(Aralkyl/Aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series involves bi-heterocyclic compounds containing both 1,3-thiazole and 1,3,4-oxadiazole rings, designed as potential therapeutic agents for Alzheimer's disease and diabetes. []

N‐[5‐(4‐Substituted)phenyl‐1,3,4‐oxadiazol‐2‐yl]‐2‐(Substituted)‐Acetamides

Compound Description: This series encompasses a range of acetamide derivatives with a substituted 1,3,4-oxadiazole moiety, investigated for their local anesthetic potential. []

Relevance: These derivatives are structurally related to 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide through the shared presence of a substituted phenyl ring attached to the 5-position of the 1,3,4-oxadiazole ring and an acetamide moiety. The key difference lies in the linker between the oxadiazole ring and the acetamide group, with an oxygen atom replacing the thio group in the target compound. []

N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

Compound Description: This series of compounds, incorporating both indole and 1,3,4-oxadiazole moieties, was explored for its antibacterial and enzyme inhibition activities. []

(E)-5-Benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one Derivatives (8a-j)

Compound Description: This series comprises compounds with a thiazolone ring linked to a 1,3,4-oxadiazole moiety, investigated for their antibacterial activity. []

2-(4-Acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds

Compound Description: This series consists of three novel compounds containing a 4,5-dihydro-1,3,4-oxadiazole ring. []

Relevance: These compounds differ from 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide in the saturation state of the oxadiazole ring. They feature a dihydro-oxadiazole ring, implying the presence of two additional hydrogen atoms compared to the fully unsaturated oxadiazole ring in the target compound. []

1-(4-Bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Compound Description: This compound incorporates both 1,3,4-oxadiazole and pyridine moieties within its structure. []

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

Compound Description: This compound contains a dihydro-oxadiazole ring, similar to the previously mentioned series. []

Relevance: Like the previous dihydro-oxadiazole compounds, this derivative differs from 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide in the saturation state of the oxadiazole ring. []

2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

Compound Description: This series includes diverse N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamide, investigated for their antimicrobial and hemolytic activities. []

2-(9H-carbazol-9-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Derivatives

Compound Description: This series encompasses fifteen novel carbazole derivatives with a 1,3,4-thiadiazole amide moiety, evaluated for their antifungal activities. []

Relevance: While these compounds share the acetamide linkage with 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide, they differ significantly in the heterocyclic core. These derivatives feature a 1,3,4-thiadiazole ring instead of the 1,3,4-oxadiazole ring found in the target compound. Additionally, they incorporate a carbazole moiety linked to the acetamide nitrogen, distinct from the 2-fluorophenyl group in the target compound. []

N-(4-methyl-2-Oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives (1a-h)

Compound Description: This series of compounds utilizes a nucleophilic substitution reaction of 2-chloro-N-(4-methyl-2-Oxo-2H-chrome-7-yl) acetamide with appropriate 1,3,4-oxadiazole-2-thiols to generate the target molecules. []

Relevance: These derivatives share the core structure of a 1,3,4-oxadiazole ring linked to a thioacetamide moiety with 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide. The primary difference lies in the substituent on the acetamide nitrogen. While the target compound features a 2-fluorophenyl group, this series incorporates a 4-methyl-2-Oxo-2H-chrome-7-yl substituent. []

(C12H14FN3S2Sn)n

Compound Description: This compound, catena-poly[(1-(4-fluorophenyl)-N–(5-((trimethylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine], is characterized by its polymeric structure. []

Relevance: This compound differs significantly from 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide, featuring a 1,3,4-thiadiazole ring instead of the 1,3,4-oxadiazole ring and lacking the acetamide moiety. It also incorporates a trimethylstannylthio group at the 5-position of the thiadiazole ring and a methanimine linker, both absent in the target compound. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Compound Description: This series explores various oxadiazole analogues synthesized from 2-aminopyridine, focusing on their antiproliferative and antimicrobial activities. []

Relevance: While these compounds share the 1,3,4-oxadiazole core with 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide, they lack the thioacetamide linker and exhibit a distinct substitution pattern. []

1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides

Compound Description: This series encompasses novel 1,3,4-oxadiazole substituted 2-(5-aryl/heterylidene-2,4-dioxothiazolidine-3-ylidene)-acetamides and their 5-unsubstituted counterparts, synthesized via N-alkylation reactions and assessed for their anticancer activity. []

Compound Description: These two compounds, AS1-08 and AS1-12, are pyridine-based 1,3,4-oxadiazole scaffolds investigated for their thermodynamic properties in binary solutions. []

N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide (3a-h)

Compound Description: This series involves compounds incorporating both 1,3,4-oxadiazole and azetidine moieties, evaluated for their antibacterial and antifungal activities. [, ]

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound contains a dihydro-thiadiazole ring and an acetamide moiety. []

Relevance: This compound differs from 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide in the heterocyclic ring system. It features a dihydro-thiadiazole ring instead of the 1,3,4-oxadiazole ring and lacks the thio group connecting the heterocycle to the acetamide moiety. []

N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g)

Compound Description: This compound, a 1,3,4-oxadiazole derivative, exhibits antidepressant activity by binding to 5-HT1A receptors. []

Relevance: While this compound shares the 1,3,4-oxadiazole core with 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide, it lacks the thioacetamide linker and exhibits a distinct substitution pattern. []

Chalcones Bridged with 1,3,4‐Oxadiazole Linkers

Compound Description: This series includes two distinct sets of 1,3,4-oxadiazoles: 2-methyl-5-substitutedbenzylthio-1,3,4-oxadiazolyl-4-methylphthalazine-2-ones (3a-f) and (E)-substituted phenyl acryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides (5a-f). These compounds were designed and synthesized for their potential antibacterial activity. []

2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (4a-k)

Compound Description: This series involves novel heterocyclic systems featuring an imidazo[2,1-b][1,3,4]thiadiazole core, synthesized and evaluated for their diverse pharmacological activities, including antibacterial, antifungal, anthelmintic, anti-inflammatory, and analgesic effects. []

2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin)3(4H)acatamide (6a)

Compound Description: This compound is a quinazolinone-1,3,4-oxadiazole conjugate synthesized through a multi-step reaction procedure and tested for its cytotoxic effect against MCF-7 and HeLa cell lines. []

Compound Description: These series of compounds were designed as potential cytotoxic and antimicrobial agents, featuring a 1,3,4-oxadiazole ring linked to either a substituted phenyl ethanone moiety (6a-f) or a substituted benzothiazole acetamide group (7a-e) through a thioether linkage. [, ]

Compound Description: This series involves various 2-chloro-N-(aryl substituted) acetamide derivatives linked to a 1,3,4-oxadiazole core, evaluated for their cytotoxic effects on PANC-1, HepG2, and MCF7 cell lines. []

Compound Description: This series comprises novel compounds incorporating both 1,2,4-oxadiazole and 1,3,4-thiadiazole rings, investigated for their nematicidal activity. []

Relevance: These compounds differ significantly from 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide in their core structure. They feature a 1,2,4-oxadiazole ring instead of the 1,3,4-oxadiazole ring and incorporate a 1,3,4-thiadiazole amide moiety, both absent in the target compound. []

N-substituted 5-{[2-(4-chlorophenoxy)propan-2-yl]-1,3,4-oxadiazol-2ylthio} acetamides (3a-3i)

Compound Description: This series comprises N-substituted acetamide derivatives of a 1,3,4-oxadiazole core, synthesized and evaluated for their anti-inflammatory and anti-thrombotic activities. []

N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines

Compound Description: This series includes three adamantane-1,3,4-thiadiazole hybrid derivatives, analyzed for their noncovalent interactions using crystallographic and QTAIM approaches. []

Relevance: These compounds differ significantly from 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide in their core structure. They feature a 1,3,4-thiadiazole ring instead of the 1,3,4-oxadiazole ring and lack the acetamide moiety entirely. Additionally, they incorporate an adamantane moiety linked to the thiadiazole ring, absent in the target compound. []

6-Aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles

Compound Description: This series involves three new 6-aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles, characterized by their crystal structures and intermolecular interactions. []

Relevance: These compounds differ significantly from 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide, featuring an imidazo[2,1-b][1,3,4]thiadiazole ring instead of the 1,3,4-oxadiazole ring and lacking the acetamide moiety. They also incorporate a (1H-indol-3-yl)methyl group and a 4-chlorobenzyl group, both absent in the target compound. []

Compound Description: This series involves novel pyrethrin derivatives incorporating both hydrazone and 1,3,4-oxadiazole rings linked by a thioether, investigated for their insecticidal activity. []

Properties

Product Name

2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

Molecular Formula

C16H11BrFN3O2S

Molecular Weight

408.2 g/mol

InChI

InChI=1S/C16H11BrFN3O2S/c17-11-7-5-10(6-8-11)15-20-21-16(23-15)24-9-14(22)19-13-4-2-1-3-12(13)18/h1-8H,9H2,(H,19,22)

InChI Key

XXLRGLIAUAIGBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.